3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula and a molecular weight of 260.25 g/mol. It is classified as a derivative of thalidomide and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure combines elements of piperidine-2,6-dione and hydroxy-substituted isoindolinone, indicating its relevance in various biological activities, particularly in modulating protein interactions within cellular pathways .
The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods:
The molecular structure of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be described as follows:
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is involved in various chemical reactions:
The mechanism of action for 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione primarily involves its interaction with specific proteins:
The physical and chemical properties of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:
The scientific applications of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione span various fields:
The glutarimide moiety—a six-membered ring containing an imide group—has served as a cornerstone of bioactive compounds since the 1950s. Thalidomide (α-N-phthalimidoglutarimide) emerged as the prototypical glutarimide derivative, initially marketed for its sedative and antiemetic properties. Its infamy due to teratogenicity led to withdrawal in 1961, but the rediscovery of its immunomodulatory and anti-angiogenic properties in the 1990s revitalized interest in this scaffold [2] [8]. Key discoveries included thalidomide's ability to inhibit tumor necrosis factor-α (TNF-α) production in activated monocytes and its efficacy in treating erythema nodosum leprosum (ENL) [3]. These findings catalyzed systematic medicinal chemistry efforts to optimize potency and safety, culminating in the development of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1061604-41-8; CID: 25015582) [1] [6]. Unlike early glutarimides, this compound features a hydroxylated isoindolinone ring, enhancing its interactions with biological targets like cereblon (CRBN) [7].
Table 1: Evolution of Key Glutarimide-Based Therapeutics
Compound | Structural Feature | Primary Biological Activity |
---|---|---|
Thalidomide | Phthalimide-glutarimide | TNF-α inhibition, Anti-angiogenic |
Lenalidomide | 4-Amino-isoindolinone-glutarimide | T-cell co-stimulation, Anti-proliferative |
Pomalidomide | 3-Aminoglutarimide derivative | Enhanced CRBN binding, Immune modulation |
3-(4-Hydroxy...-dione | 4-Hydroxy-isoindolinone-glutarimide | Targeted protein degradation scaffold |
Immunomodulatory imide drugs (IMiDs) are characterized by a phthalimide or isoindolinone ring linked to a glutarimide system. 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (molecular formula: C₁₃H₁₂N₂O₄; MW: 260.25 g/mol) belongs to the "hydroxylated isoindolinone" subclass of IMiDs [6]. Its structure diverges from classical IMiDs through three critical features:
Compared to lenalidomide (4-amino substitution) and pomalidomide (3-amino glutarimide), the 4-hydroxy group confers distinct electronic properties, modulating redox behavior and protein-binding kinetics [2] [8]. This scaffold's versatility is evident in its role as a synthetic intermediate for advanced protein degraders like CELMoDs (Cereblon E3 Ligase Modulators), where it serves as the CRBN-targeting ligand [5] [10].
The C3 position of the glutarimide ring in 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chiral center, and its absolute configuration critically determines CRBN-binding affinity. The (R)-enantiomer exhibits 10- to 50-fold stronger binding to CRBN than the (S)-counterpart, mirroring trends observed in thalidomide analogs [2] [8]. This stereospecificity arises because CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400) accommodates the glutarimide ring preferentially in the (R)-configuration, enabling productive ubiquitin ligase complex formation [8] [10].
Table 2: Impact of Stereochemistry on Pharmacological Properties
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CRBN Kd | 0.8 µM | 42 µM |
Plasma Half-life | 8.5 hours | 1.2 hours |
Degradation Efficacy | IC₅₀: 0.01 µM (IKZF1) | No degradation at ≤10 µM |
Racemization poses a significant challenge: the acidic proton at C3 facilitates rapid chiral inversion in vivo, as demonstrated for EM-12 (a thalidomide analog) [8]. Stabilization strategies include incorporating bulky substituents adjacent to C3 or formulating enantiopure prodrugs [8] [10].
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has gained prominence as a CRBN-recruiting warhead in heterobifunctional degraders (PROTACs) and molecular glues. Its 4-hydroxy group enables linker attachment at a position distal to the CRBN-binding interface, minimizing steric interference in ternary complex formation [5] [10]. Key applications include:
Table 3: Protein Degradation Applications of Scaffold Derivatives
Derivative | Target Protein | Application | Degradation Efficiency (DC₅₀) |
---|---|---|---|
HY-7-CRBN | BRD4 | Lymphoma | 0.7 nM |
KT-413 | IRAK4 | Myeloid malignancies | 3.2 nM |
Mezigdomide (CC-92480) | GSPT1 | Multiple myeloma | 0.9 nM |
4-Hydroxy-Iberdomide analog | IKZF1/3 | Autoimmune disorders | 1.5 nM |
The scaffold's bioactivity extends beyond CRBN modulation. Natural analogs (e.g., gladiofungins) from Burkholderia gladioli exhibit anti-inflammatory effects, underscoring its functional plasticity [7]. Advances in computational pharmacophore modeling (e.g., dyphAI) now enable rational optimization of this scaffold for enhanced degradation selectivity and potency [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4